Gonadorelin
Overview
Description
Gonadorelin is a synthetic form of gonadotropin-releasing hormone, which is a decapeptide released in a pulsatile fashion from hypothalamic neurons. It is used to treat reproductive disorders caused by disordered secretion of gonadotropin-releasing hormone or its deficiency . This compound stimulates the release of luteinizing hormone and follicle-stimulating hormone from the anterior pituitary gland .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gonadorelin is synthesized using solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The synthesis involves the use of Boc-amino acid derivatives and pGlu as monomers to obtain polypeptide resin . The polypeptide resin undergoes ammonolysis resin removal, purification, and acetate conversion treatment to yield this compound acetate .
Industrial Production Methods: In industrial settings, this compound is produced by synthesizing the peptide chain on a solid support, followed by cleavage from the resin and purification through high-performance liquid chromatography . The final product is often converted to its hydrochloride or acetate form for stability and ease of use .
Chemical Reactions Analysis
Types of Reactions: Gonadorelin undergoes various chemical reactions, including hydrolysis and epimerization . Hydrolysis involves the cleavage of peptide bonds, while epimerization refers to the change in configuration of amino acid residues .
Common Reagents and Conditions: The hydrolysis of this compound can be catalyzed by solvents, acids, or bases, depending on the specific conditions . Epimerization is often catalyzed by hydroxyl ions or protons .
Major Products Formed: The major products formed from the hydrolysis of this compound include smaller peptide fragments and amino acids . Epimerization results in the formation of stereoisomers of the original peptide .
Scientific Research Applications
Gonadorelin has a wide range of scientific research applications. It is used in reproductive medicine to treat conditions such as amenorrhea, hypogonadism, and delayed puberty . In veterinary medicine, it is used to manage reproductive disorders in animals . This compound is also employed in diagnostic tests to assess pituitary gland function . Additionally, it has been used in research to study the regulation of the hypothalamic-pituitary-gonadal axis and the effects of gonadotropin-releasing hormone analogs on various physiological processes .
Mechanism of Action
Gonadorelin acts by stimulating the synthesis and release of luteinizing hormone and follicle-stimulating hormone from the anterior pituitary gland . This process is controlled by the frequency and amplitude of gonadotropin-releasing hormone pulses, as well as the feedback of androgens and estrogens . The pulsatility of gonadotropin-releasing hormone secretion is essential for proper reproductive function .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to gonadorelin include buserelin, goserelin, and triptorelin . These compounds are also gonadotropin-releasing hormone analogs used in various therapeutic applications .
Uniqueness: This compound is unique in that it is identical in chemical structure to the endogenous gonadotropin-releasing hormone . Unlike other gonadotropin-releasing hormone analogs, this compound is not used to suppress sex hormone production but rather to stimulate it . This makes it particularly useful in diagnostic and therapeutic applications where the goal is to assess or enhance reproductive function .
Biological Activity
Gonadorelin, a synthetic analogue of gonadotropin-releasing hormone (GnRH), plays a critical role in regulating the reproductive hormone cascade in both males and females. This article explores its biological activity, mechanisms of action, therapeutic applications, and relevant research findings.
This compound primarily acts on the gonadotropin-releasing hormone receptor (GnRHR) located in the anterior pituitary gland. Its binding stimulates the synthesis and release of two key gonadotropins:
- Luteinizing Hormone (LH)
- Follicle-Stimulating Hormone (FSH)
The secretion of these hormones is crucial for various reproductive processes, including follicular growth, ovulation, and spermatogenesis. The pulsatile administration of this compound mimics the natural release patterns of GnRH, which is essential for maintaining reproductive function and preventing receptor downregulation .
Biological Effects
- Stimulation of Gonadotropins : this compound effectively increases LH and FSH levels, leading to enhanced steroid hormone production from the gonads—testosterone in males and estrogen/progesterone in females .
- Induction of Ovulation : In women with hypothalamic amenorrhea or hypogonadotropic hypogonadism, this compound can induce ovulation by restoring normal hormonal signaling pathways .
- Spermatogenesis : Pulsatile administration has been shown to induce spermatogenesis more effectively than continuous hormone therapy in males with certain types of infertility .
Therapeutic Applications
This compound is utilized in various clinical settings:
- Infertility Treatment : It is administered to stimulate gonadal function in individuals with specific reproductive disorders.
- Delayed Puberty : this compound can be used to treat delayed puberty in adolescents by promoting the onset of sexual maturation.
- Hormonal Disorders : It plays a role in diagnosing and treating conditions related to hormonal imbalances, such as amenorrhea .
Study 1: this compound and Testosterone Levels
A study demonstrated that administration of this compound significantly increased testosterone levels and restored fertility in individuals assigned male at birth who were experiencing infertility due to hypogonadotropic conditions .
Study 2: Pulsatile vs. Continuous Administration
Research comparing pulsatile this compound therapy with continuous human chorionic gonadotropin (HCG) therapy indicated that pulsatile administration led to earlier onset and higher rates of spermatogenesis .
Study 3: Impacts on Reproductive Hormones
In vitro studies using rat pituitary cells showed that different GnRH analogues, including this compound, effectively stimulated both LH and FSH release, confirming its potent biological activity in regulating reproductive hormones .
Data Table: Summary of Biological Effects
Biological Activity | Effect | Clinical Relevance |
---|---|---|
Stimulation of LH | Increased testosterone production | Treatment for male infertility |
Stimulation of FSH | Enhanced follicular development | Induction of ovulation in women |
Induction of Spermatogenesis | Higher sperm counts | Improved fertility outcomes in men |
Regulation of Menstrual Cycle | Restoration of normal cycles | Treatment for amenorrhea |
Properties
IUPAC Name |
N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H75N17O13/c1-29(2)19-38(49(80)67-37(9-5-17-60-55(57)58)54(85)72-18-6-10-43(72)53(84)62-25-44(56)75)66-46(77)26-63-47(78)39(20-30-11-13-33(74)14-12-30)68-52(83)42(27-73)71-50(81)40(21-31-23-61-35-8-4-3-7-34(31)35)69-51(82)41(22-32-24-59-28-64-32)70-48(79)36-15-16-45(76)65-36/h3-4,7-8,11-14,23-24,28-29,36-43,61,73-74H,5-6,9-10,15-22,25-27H2,1-2H3,(H2,56,75)(H,59,64)(H,62,84)(H,63,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,82)(H,70,79)(H,71,81)(H4,57,58,60) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXSAKCOAKORKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H75N17O13 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1182.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Gonadorelin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014782 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.88e-02 g/L | |
Record name | Gonadorelin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00644 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Gonadorelin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014782 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Systemic - Like naturally occurring gonadotropin-releasing hormone (GnRH), gonadorelin primarily stimulates the synthesis and release of luteinizing hormone (LH) from the anterior pituitary gland. Follicle-stimulating hormone (FSH) production and release is also increased by gonadorelin, but to a lesser degree. In prepubertal females and some gonadal function disorders, the FSH response may be greater than the LH response. For the treatment of amenorrhea, delayed puberty, and infertility the administration of gonadorelin is used to simulate the physiologic release of GnRH from the hypothalamus in treatment of delayed puberty, treatment of infertility caused by hypogonadotropic hypogonadism, and induction of ovulation in those women with hypothalamic amenorrhea. This results in increased levels of pituitary gonadotropins LH and FSH, which subsequently stimulate the gonads to produce reproductive steroids. | |
Record name | Gonadorelin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00644 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
33515-09-2, 9034-40-6, 71447-49-9, 6918-09-8 | |
Record name | Gonadorelin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00644 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Luteinizing hormone-releasing factor | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Luteinizing hormone-releasing factor | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.892 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Gonadorelin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.852 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Luteinizing hormone releasing hormone human acetate salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Gonadorelin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014782 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Min. plausibility | 0.01 |
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